N,N'-1,4-phenylenedipropanamide

Description

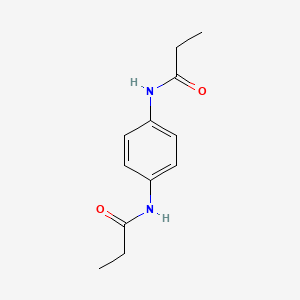

N,N'-1,4-Phenylenedipropanamide is a symmetrically substituted aromatic diamide with propanamide groups attached to the nitrogen atoms of a 1,4-phenylenediamine backbone. Its molecular formula is C₁₂H₁₆N₂O₂, and it features two propionamide (–CO–CH₂CH₂–) linkages.

Properties

IUPAC Name |

N-[4-(propanoylamino)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-11(15)13-9-5-7-10(8-6-9)14-12(16)4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFVVJIZHVDVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)NC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between N,N'-1,4-phenylenedipropanamide and related compounds:

Structural and Functional Insights

Backbone Variations: this compound and N,N'-Diacetyl-1,4-phenylenediamine share the same aromatic core but differ in substituent length. N,N'-1,4-Phenylenedimaleimide replaces amide groups with maleimide rings, enabling Diels-Alder reactions for crosslinking, a feature absent in the target compound .

Functional Group Reactivity: Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide) exhibit metal-chelating and antioxidant properties due to the –NHOH group, unlike the simple amides in this compound .

Applications :

- N,N'-Diacetyl-1,4-phenylenediamine is restricted to lab research due to unspecified toxicity, whereas maleimide derivatives are industrially scalable for polymers .

- Hydroxamic acids are prioritized in biochemical studies for antioxidant assays, highlighting the role of functional groups in directing application niches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.